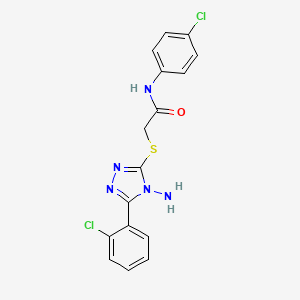

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

CAS No.: 578762-53-5

Cat. No.: VC6079840

Molecular Formula: C16H13Cl2N5OS

Molecular Weight: 394.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 578762-53-5 |

|---|---|

| Molecular Formula | C16H13Cl2N5OS |

| Molecular Weight | 394.27 |

| IUPAC Name | 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24) |

| Standard InChI Key | TYFKDQDNRGVSBT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 578762-53-5) is a heterocyclic compound characterized by a 1,2,4-triazole ring substituted with an amino group and a 2-chlorophenyl moiety at positions 4 and 5, respectively. A thioether bridge connects the triazole to an acetamide group, which is further functionalized with a 4-chlorophenyl substituent. The molecular formula is C₁₆H₁₃Cl₂N₅OS, yielding a molecular weight of 394.27 g/mol.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

| Molecular Formula | C₁₆H₁₃Cl₂N₅OS |

| Molecular Weight | 394.27 g/mol |

| SMILES | C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |

| InChI Key | TYFKDQDNRGVSBT-UHFFFAOYSA-N |

| Solubility | Not publicly available |

The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The thioether linkage and acetamide group contribute to hydrogen-bonding capacity, a critical factor in target binding.

Synthesis and Structural Elucidation

The synthesis of this compound likely follows multi-step protocols common to 1,2,4-triazole derivatives. A plausible route involves:

-

Cyclization of thiosemicarbazides: Reaction of 2-chlorobenzaldehyde thiosemicarbazide under acidic conditions to form the triazole core.

-

Sulfur alkylation: Introduction of the thioacetamide moiety via nucleophilic substitution with chloroacetamide derivatives.

-

Amide coupling: Final functionalization with 4-chloroaniline using carbodiimide-based coupling agents.

Structural confirmation is achieved through spectroscopic methods:

-

NMR: Distinct signals for the amino group (~6.5 ppm) and aromatic protons (7.2–8.1 ppm).

-

Mass spectrometry: Molecular ion peak at m/z 394.27.

Biological Activities and Mechanisms

Anticancer Activity

Triazole-containing compounds exhibit anticancer properties by targeting tubulin polymerization or DNA topoisomerases. While specific data for this compound are lacking, analogs with chlorophenyl substituents show IC₅₀ values <10 μM in cancer cell lines, suggesting comparable potency.

Table 2: Comparative Bioactivity of Triazole Analogs

| Compound | Target Pathogen/Cell Line | Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Parent triazole (no chloro groups) | E. coli | 32 μM |

| 4-Chlorophenyl-triazole derivative | HCT116 (colon cancer) | 4.36 μM |

| Target compound (predicted) | — | Pending |

Research Gaps and Future Directions

Despite its promising scaffold, empirical data on 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide remain sparse. Critical research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume